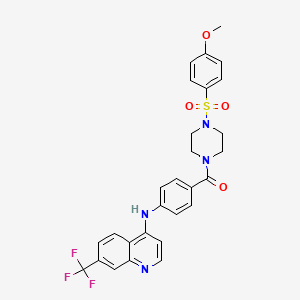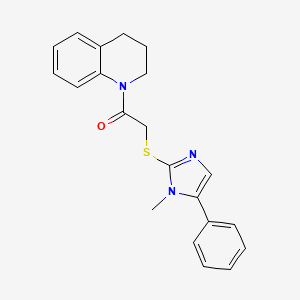
3-methyl-5-trimethylsilylthiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-5-trimethylsilylthiophene-2-carboxylic acid is an organic compound with the molecular formula C₈H₁₂O₂SSi It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the reaction of 3-methylthiophene with trimethylsilyl chloride in the presence of a base, followed by carboxylation using carbon dioxide under high pressure and temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-5-trimethylsilylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or iodine can be used for halogenation, while Friedel-Crafts acylation can introduce acyl groups.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated thiophenes and acylated derivatives.
Applications De Recherche Scientifique
3-methyl-5-trimethylsilylthiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mécanisme D'action
The mechanism of action of 3-methyl-5-trimethylsilylthiophene-2-carboxylic acid involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the trimethylsilyl group, making it less lipophilic.
Thiophene-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
3-Methylthiophene: Lacks both the trimethylsilyl and carboxylic acid groups.
Uniqueness
3-methyl-5-trimethylsilylthiophene-2-carboxylic acid is unique due to the presence of both the trimethylsilyl and carboxylic acid groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H14O2SSi |
|---|---|
Poids moléculaire |
214.36 g/mol |
Nom IUPAC |
3-methyl-5-trimethylsilylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H14O2SSi/c1-6-5-7(13(2,3)4)12-8(6)9(10)11/h5H,1-4H3,(H,10,11) |
Clé InChI |
SBISGYKKJXGLQO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=C1)[Si](C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B8679803.png)





![5-Fluoro-3-methyl-benzo[b]thiophene-2-carbaldehyde](/img/structure/B8679853.png)






![5-{[(2,4-Dimethoxyphenyl)methyl]amino}-1,3-dihydro-2H-indol-2-one](/img/structure/B8679897.png)
